

Strategic Access to 5-Bromo-2-chloronicotinoyl Chloride: Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-chloro-3-pyridinecarbonyl chloride

CAS No.: 78686-86-9

Cat. No.: B1315279

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Executive Summary

Compound: 5-Bromo-2-chloropyridine-3-carbonyl chloride (5-Bromo-2-chloronicotinoyl chloride)
CAS: 78686-86-9 Role: High-value pharmacophore intermediate.[1][2] Significance: This compound represents a "privileged scaffold" in medicinal chemistry.[2][3] Its tri-functional nature—containing a reactive acyl chloride, a nucleophile-susceptible chlorine at C2, and a cross-coupling-ready bromine at C5—allows for the rapid, orthogonal construction of complex heterocyclic libraries.[1][2] It is a critical building block in the discovery of c-Met kinase inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and novel agrochemicals like Nicofluprole.[1][2]

Part 1: Strategic Utility & Molecular Logic

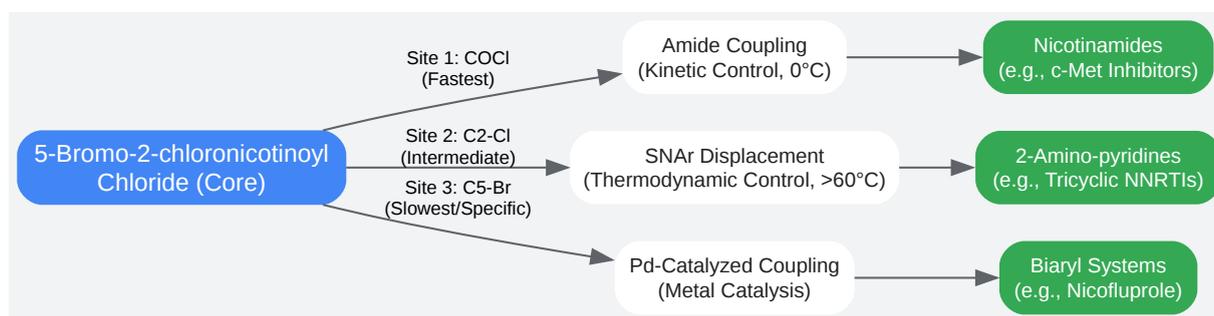
The "discovery" of this compound is best understood as the identification of its utility as a linchpin in divergent synthesis.[1][2] It resolves a common bottleneck in drug development: orthogonal functionalization.[2]

The Tri-Functional Core

The molecule offers three distinct reactive sites, each addressable under specific conditions without interfering with the others.[1][2] This allows for "programmed synthesis." [2]

- Site A (C3-Acyl Chloride): The most reactive site.[2] Reacts with amines/alcohols at to form amides/esters.[1][2]
- Site B (C2-Chloride): Activated for Nucleophilic Aromatic Substitution () due to the electron-deficient pyridine ring and the inductive effect of the adjacent carbonyl group.[1][2] Reacts with amines/thiols at elevated temperatures ().[1][2]
- Site C (C5-Bromine): The least reactive site towards nucleophiles but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] Typically addressed last or requires specialized ligands if addressed earlier.[2]

Visualizing the Reactivity Landscape[1][2]



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Figure 1: Orthogonal reactivity profile allowing sequential functionalization.[1][2]

Part 2: Synthesis Protocols

Accessing this chloride requires careful handling of its hydrolytic instability.[2] Two primary routes exist: the Industrial One-Pot Method (preferred for scale) and the Laboratory Stepwise Method (preferred for precision).[1][2]

Method A: Industrial One-Pot Deoxychlorination

This route converts 5-bromo-2-hydroxynicotinic acid directly to the acid chloride, simultaneously installing the C2-Cl and converting the acid to the acyl chloride.[1][2] This is efficient but requires rigorous safety controls due to

and

evolution.[2]

Reagents: 5-Bromo-2-hydroxynicotinic acid, Thionyl Chloride (

), DMF (catalytic), Toluene.[1][2]

Protocol:

- Charge: Load a glass-lined reactor with 5-bromo-2-hydroxynicotinic acid (1.0 equiv) and Toluene (5-10 volumes).
- Catalyst: Add DMF (0.05 equiv). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating the pyridone oxygen.[1]
- Addition: Heat slurry to

. Add

(1.5 - 2.0 equiv) slowly over 4 hours.
 - Critical Control Point: Monitor off-gassing.[1][2] The reaction produces massive volumes of

and

.[2] Scrubbers must be active.[2]
- Reaction: Reflux (

) for 3–5 hours until gas evolution ceases and the solution becomes clear.
- Workup: Distill off excess

and Toluene under reduced pressure. The residue is the crude acid chloride, often used directly as a solution in Acetonitrile or DCM to prevent hydrolysis.[1][2]

Method B: Stepwise Activation (Laboratory Scale)

For research applications requiring high purity, it is safer to start with the stable 5-bromo-2-chloronicotinic acid and activate it under mild conditions.^{[1][2]}

Reagents: 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4), Oxalyl Chloride (), DMF (cat), DCM.^{[1][2]}

Protocol:

- Suspension: Suspend 5-bromo-2-chloronicotinic acid (2.06 g, 8.7 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under .
- Activation: Add Oxalyl Chloride (1.11 g, 8.7 mmol) dropwise at .
- Initiation: Add 1-2 drops of anhydrous DMF. Bubbling will commence immediately.
- Completion: Stir at room temperature for 4 hours. The solid acid will dissolve as it converts to the acid chloride.^{[1][2]}
- Isolation: Concentrate in vacuo to yield the acid chloride as a light brown solid (approx.^[2] quantitative yield). Use immediately.

Data Summary: Physical & Chemical Properties^{[2][3][4]} ^{[5][6]}

Property	Data	Notes
CAS Number	78686-86-9	Specific to the Acid Chloride form.[1]
Molecular Formula		MW: 254.90 g/mol
Appearance	Yellow/Brown Solid or Oil	Highly dependent on purity/solvent traces.[2]
Storage	, Inert Gas	Hydrolyzes rapidly in moist air to the acid.[1][2]
Solubility	DCM, THF, Toluene, MeCN	Reacts violently with water/alcohols.[1]
Key Impurity	5-Bromo-2-hydroxynicotinic acid	Result of hydrolysis.[2]

Part 3: Application Workflows

The following workflows demonstrate the "Discovery" utility of this molecule in real-world drug development scenarios.

Workflow 1: Synthesis of c-Met Kinase Inhibitors

In the development of anti-cancer agents, the amide bond is formed first to anchor the scaffold, followed by

to introduce the hinge-binding motif.[1][2]

- Amide Formation:
 - React 5-bromo-2-chloronicotinoyl chloride with an aniline (e.g., 2,3-dichloroaniline) in DCM/Pyridine at
.[1][2]
 - Mechanism:[2] Nucleophilic attack of the aniline nitrogen on the acyl carbon.[1][2]
 - Yield: Typically >90%.[2][4]

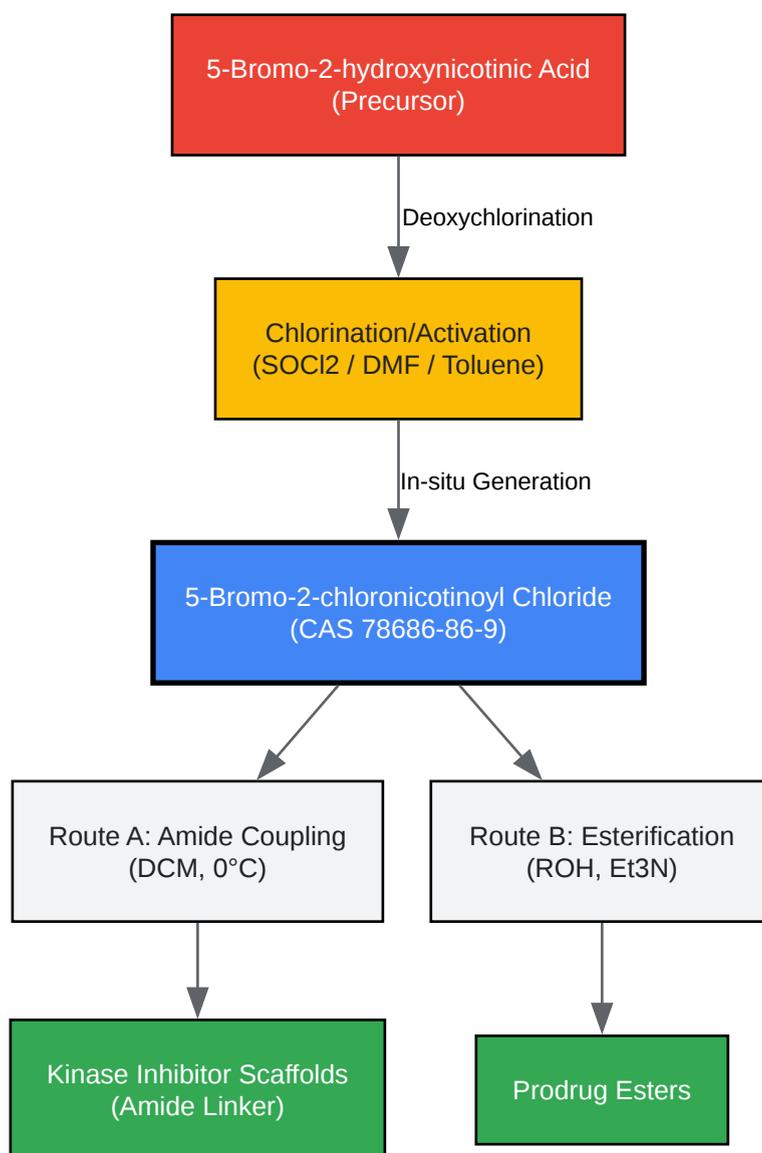
- Functionalization:
 - Treat the resulting amide with a heterocyclic amine (e.g., aminopyrazine) and base () in DMF at .[1][2]
 - Selectivity: The C2-Cl is displaced; the C5-Br remains intact for later optimization.[1][2]

Workflow 2: Synthesis of Nicofluprole (Agrochemical)

This workflow highlights the use of the scaffold in modern pesticide discovery, specifically for Ryanodine receptor modulators.[1][2]

- Coupling: 5-Bromo-2-chloronicotinoyl chloride is reacted with a complex pyrazole-amine.[1][2]
- Suzuki Cross-Coupling: The C5-Br is then utilized to couple with a boronic acid, extending the biaryl system necessary for receptor binding.[1][2]

Synthesis Pathway Diagram[2]



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Figure 2: From raw material to bioactive scaffold.

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SOCl₂/Toluene route). [Link](#)^{[1][2]}

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